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Oxepane-4-carbaldehyde

Cat. No.: B2621638
CAS No.: 1369165-85-4
M. Wt: 128.171
InChI Key: BBVZOEQHRCNLQJ-UHFFFAOYSA-N
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Description

Structural Classification and Chemical Significance

Oxepane-4-carbaldehyde is a saturated heterocyclic compound. Its core structure is a seven-membered ring composed of six carbon atoms and one oxygen atom, which classifies it as an oxepane (B1206615). ontosight.ai The "-4-carbaldehyde" suffix indicates the presence of an aldehyde functional group (–CHO) attached to the fourth carbon atom of the oxepane ring.

The chemical significance of this compound stems from the combination of its strained seven-membered ether ring and the reactive aldehyde group. The oxepane moiety is a structural feature found in numerous biologically active natural products, often of marine origin. nih.govnih.gov The aldehyde group is a versatile chemical handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. This dual functionality makes this compound a potentially valuable building block in organic synthesis.

PropertyValue
IUPAC Name This compound
Molecular Formula C7H12O2
CAS Number 1369165-85-4
Canonical SMILES C1CCOC(CC1)C=O
Parent Ring Oxepane
Functional Group Aldehyde

Overview of Medium-Sized Oxacycles in Organic Synthesis

Medium-sized rings, which typically encompass 7- to 11-membered rings, are prevalent in many natural products with significant biological activities. acs.orgmit.edu Oxepanes, as seven-membered oxacycles, are a key subgroup. Their synthesis is a topic of considerable interest and research in organic chemistry. acs.orgnih.gov The presence of the oxygen atom in the ring can influence the molecule's conformation and electronic properties, which in turn can affect its biological activity and reactivity.

The synthesis of medium-sized oxacycles can be approached through various strategies, including:

Ring-closing metathesis (RCM): A powerful method for forming cyclic olefins from acyclic dienes, which can then be reduced to the saturated oxacycle. acs.orgrsc.org

Cyclization of acyclic precursors: This can involve intramolecular Williamson ether synthesis, acid-catalyzed cyclization of diols, or other intramolecular bond-forming reactions. ontosight.airsc.org

Ring expansion: Smaller, more easily accessible rings like pyrans or cyclopropanes can be expanded to form the seven-membered oxepane ring. mit.edursc.org

Rearrangement reactions: Certain molecular rearrangements can lead to the formation of the oxepane skeleton. mit.edu

Challenges and Opportunities in Seven-Membered Oxacycle Construction

The synthesis of seven-membered rings like oxepane is notoriously challenging compared to the formation of their five- and six-membered counterparts (tetrahydrofuran and tetrahydropyran). nih.govnih.gov These difficulties arise from several factors:

Entropic factors: The probability of the two ends of a long, flexible acyclic precursor coming together to form a ring is lower than for shorter chains, making the cyclization process entropically disfavored. mit.edunih.gov

Enthalpic factors (Transannular strain): Unfavorable steric interactions can occur between atoms across the ring, leading to ring strain. mit.edu

Despite these challenges, the unique three-dimensional structures and biological relevance of oxepane-containing molecules continue to drive the development of new and innovative synthetic methodologies. nih.govrsc.org Overcoming these synthetic hurdles provides access to novel chemical space and the potential for the discovery of new therapeutic agents and other functional molecules. The development of stereoselective methods to control the spatial arrangement of substituents on the oxepane ring is a particularly active area of research. acs.org

Rationale for Focused Investigation of this compound

A focused investigation into this compound is warranted due to its potential as a versatile synthetic intermediate. The aldehyde functionality is a gateway to a multitude of chemical transformations, including:

Oxidation: to form the corresponding carboxylic acid (Oxepane-4-carboxylic acid).

Reduction: to yield the alcohol (4-(hydroxymethyl)oxepane).

Nucleophilic addition: reactions with Grignard reagents, organolithium compounds, or enolates to form new carbon-carbon bonds.

Wittig reaction and related olefination reactions: to convert the aldehyde into an alkene.

Reductive amination: to introduce nitrogen-containing functional groups.

By leveraging the reactivity of the aldehyde, chemists can potentially append a wide variety of molecular fragments to the oxepane scaffold, enabling the synthesis of diverse libraries of compounds for biological screening. The oxepane ring itself may impart desirable properties such as improved solubility or metabolic stability in a drug discovery context. Therefore, understanding the synthesis and reactivity of a fundamental building block like this compound is a crucial step towards exploring the full potential of this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B2621638 Oxepane-4-carbaldehyde CAS No. 1369165-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxepane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-7-2-1-4-9-5-3-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVZOEQHRCNLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369165-85-4
Record name oxepane-4-carbaldehyde
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Chemical Reactivity and Derivatization of Oxepane 4 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in Oxepane-4-carbaldehyde is the principal site of chemical reactivity, readily undergoing a variety of condensation and addition reactions, as well as oxidation.

Formation of Imines, Oximes, and Hydrazones

The reaction of this compound with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives yields the corresponding imines (Schiff bases), oximes, and hydrazones. These condensation reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen double bonds.

While specific experimental data for the formation of these derivatives from this compound is not extensively documented in publicly available literature, the general reactivity of aldehydes provides a strong predictive framework for these transformations. The reactions would typically proceed by the nucleophilic attack of the nitrogen-containing reagent on the electrophilic carbonyl carbon of the aldehyde.

Table 1: Predicted Condensation Reactions of this compound

Reactant Product General Reaction Conditions
Primary Amine (R-NH₂) Imine Mildly acidic or basic catalysis, often with removal of water
Hydroxylamine (NH₂OH) Oxime Typically buffered conditions to maintain a suitable pH for nucleophilic attack

The formation of imines, oximes, and hydrazones from this compound follows a well-established two-step mechanism: nucleophilic addition followed by dehydration.

Nucleophilic Addition: The nitrogen atom of the amine, hydroxylamine, or hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically reversible and its rate is influenced by the pH of the reaction medium.

Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the imine, oxime, or hydrazone. The removal of water from the reaction mixture can drive the equilibrium towards the product.

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the aldehyde group in this compound makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. These reactions lead to the formation of a new single bond to the carbonyl carbon and the conversion of the carbonyl group into a hydroxyl group upon workup.

Common nucleophiles that are expected to react with this compound include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions.

Table 2: Predicted Nucleophilic Addition Reactions of this compound

Nucleophile Intermediate Final Product (after workup)
Grignard Reagent (R-MgX) Magnesium alkoxide Secondary alcohol
Organolithium (R-Li) Lithium alkoxide Secondary alcohol

These reactions are powerful tools for carbon-carbon bond formation, allowing for the extension of the carbon skeleton of the oxepane (B1206615) derivative.

Oxidation of the Aldehyde Group to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, oxepane-4-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, ranging from mild to strong.

Commonly employed oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in acidic solution (Jones reagent)

Silver oxide (Ag₂O) (Tollens' reagent)

Sodium chlorite (B76162) (NaClO₂)

The choice of oxidant would depend on the desired reaction conditions and the presence of other sensitive functional groups in the molecule, although the oxepane ring is generally stable to many oxidative conditions.

The mechanism of aldehyde oxidation varies depending on the reagent used. However, a common initial step for many oxidations in aqueous media is the formation of a hydrate (B1144303) at the carbonyl carbon.

Hydrate Formation: In the presence of water, an aldehyde can exist in equilibrium with its corresponding geminal diol (hydrate).

Oxidation of the Hydrate: The hydrate can then be oxidized by the chosen reagent. For example, with chromic acid (formed from CrO₃ and acid), the reaction proceeds through the formation of a chromate (B82759) ester of the hydrate. Subsequent elimination of a reduced chromium species leads to the formation of the carboxylic acid.

Reactivity of the Oxepane Ring System

The oxepane ring is a seven-membered saturated heterocycle containing an oxygen atom. Compared to smaller cyclic ethers like oxiranes and oxetanes, the oxepane ring is relatively strain-free. This lower ring strain generally translates to lower reactivity towards ring-opening reactions under neutral or basic conditions.

However, under strongly acidic conditions, the ether oxygen of the oxepane ring can be protonated, which can activate the ring towards nucleophilic attack, potentially leading to ring-opening products. The regioselectivity of such a reaction would be influenced by steric and electronic factors of any substituents on the ring. For this compound, the ring is generally expected to be stable under the conditions used for many of the aldehyde-focused reactions described above. The stability of the oxepane ring allows the aldehyde group to be selectively functionalized without disruption of the heterocyclic core.

Ring Stability and Conformational Influences on Reactivity

The oxepane ring, a seven-membered saturated heterocycle, is not planar and exists in a dynamic equilibrium of several conformations to minimize ring strain, which is a combination of angle strain and torsional strain. For cycloheptane (B1346806) and its derivatives, including oxepane, the most stable conformations are typically the twist-chair and chair forms. nih.gov High-level electronic structure calculations have identified the twist-chair conformation as the most stable for oxepane. nih.gov

The energetic landscape of these conformers is complex, with relatively low energy barriers between them, allowing for rapid interconversion at room temperature. The specific conformation of the this compound molecule at any given moment influences the steric accessibility of the aldehyde group at the C4 position. For instance, the aldehyde group can occupy either an axial-like or equatorial-like position depending on the ring's conformation. This positioning affects the approach of reagents, thereby influencing reaction rates and stereochemical outcomes. The steric hindrance presented by the ring can dictate the facial selectivity of nucleophilic attacks on the carbonyl carbon.

Functional Group Interconversions on the Oxepane Scaffold

The aldehyde group of this compound is a versatile functional handle for a wide array of chemical transformations. These interconversions allow for the synthesis of diverse derivatives built upon the stable oxepane scaffold. Key transformations include oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation : The aldehyde can be readily oxidized to the corresponding carboxylic acid (oxepane-4-carboxylic acid) using mild oxidizing agents like silver oxide (Ag₂O) or stronger reagents such as potassium permanganate (KMnO₄) or Jones' reagent (CrO₃/H₂SO₄). fiveable.me

Reduction : The aldehyde can be reduced to a primary alcohol ( (oxepan-4-yl)methanol) using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. fiveable.me

Reductive Amination : In the presence of an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN), the aldehyde can be converted into a secondary or tertiary amine, providing a direct route to N-substituted oxepane derivatives.

Wittig Reaction : Reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde into an alkene, extending the carbon chain at the C4 position.

Grignard and Organolithium Reactions : The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the aldehyde carbonyl results in the formation of a secondary alcohol, offering another powerful method for C-C bond formation.

These functional group interconversions are fundamental in synthetic organic chemistry, enabling the modification of the oxepane scaffold for various applications. imperial.ac.ukorganic-chemistry.org

Derivatization Strategies for Analytical Enhancement

To overcome challenges in detecting and quantifying this compound, which can be volatile and may lack a strong chromophore, derivatization is often employed. nih.gov This process modifies the analyte to improve its chromatographic behavior and detection sensitivity in techniques like mass spectrometry (MS) and gas chromatography (GC).

Charge-Reversal Derivatization for Mass Spectrometry

For enhanced sensitivity in liquid chromatography-mass spectrometry (LC-MS) using positive-ion electrospray ionization (ESI), charge-reversal derivatization is a powerful strategy. researchgate.net This approach involves tagging the neutral aldehyde molecule with a reagent that carries a permanent positive charge. nih.gov Reagents like Girard's T and P, which are hydrazine-based, can react with the aldehyde to form a hydrazone derivative containing a quaternary ammonium (B1175870) group. nih.gov This pre-charged tag significantly boosts ionization efficiency, leading to a substantial improvement in detection limits. nih.gov The derivatization introduces a fixed positive charge, ensuring that the molecule is readily detected in positive-ion mode MS. nih.gov

Silylation for Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for analyzing volatile compounds. However, the polarity of the aldehyde group in this compound and its potential for thermal instability can pose challenges. Silylation is a common derivatization technique to address these issues. nih.gov The process involves replacing the active hydrogen atoms of the enol form of the aldehyde with a trimethylsilyl (B98337) (TMS) group. libretexts.orgyoutube.com

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting TMS derivative is more volatile, less polar, and more thermally stable than the parent aldehyde. gcms.cz This leads to improved peak shape, better resolution, and reduced adsorption in the GC column. gcms.cz For aldehydes, a two-step process involving initial oximation with a reagent like methoxyamine hydrochloride followed by silylation is often used to prevent the formation of multiple tautomeric derivatives and stabilize the molecule. youtube.comresearchgate.net

N-Heterocyclic Carbene-Based Derivatization for Liquid Chromatography-Mass Spectrometry

A more recent and innovative approach for derivatizing aldehydes for LC-MS analysis utilizes N-heterocyclic carbenes (NHCs). nih.govacs.org NHCs are highly reactive nucleophilic carbenes that can serve as powerful derivatization reagents. acs.org Studies have shown that specific NHC reagents, such as 2-mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c] youtube.comnih.govacs.orgtriazol-4-ium chloride (MTPTC), react rapidly and selectively with aliphatic aldehydes. acs.orgacs.org This reaction produces a stable, single-peak product, avoiding the issue of stereoisomers that can complicate analysis with other methods. acs.org The resulting derivatized product exhibits high stability and excellent ionization efficiency in LC-MS, enabling reliable and sensitive quantification. nih.gov

Mechanistic Aspects of Derivatization Reactions

Understanding the mechanisms of these reactions is crucial for optimizing derivatization procedures.

Charge-Reversal Derivatization (with Hydrazines) : The reaction of this compound with a hydrazine-based reagent like Girard's T proceeds via the formation of a hydrazone. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a stable C=N double bond. The pre-existing quaternary ammonium group on the reagent is retained in the final product.

Silylation : The silylation mechanism is typically a nucleophilic substitution (SN2) type reaction. youtube.com The active hydrogen on a functional group (like the hydroxyl of the enol form of the aldehyde) is replaced by a silyl (B83357) group, such as trimethylsilyl (TMS). libretexts.org The reaction involves a nucleophilic attack by the oxygen atom on the silicon atom of the silylating reagent (e.g., BSTFA), leading to the displacement of a stable leaving group (e.g., N-methyltrifluoroacetamide). nih.gov This process reduces polarity and eliminates sites for hydrogen bonding. youtube.com

Interactive Data Tables

Table 1: Functional Group Interconversions of this compound

Reaction TypeReagent(s)Product Functional GroupProduct Name
OxidationAg₂O, NH₄OH (Tollens' reagent)Carboxylic AcidOxepane-4-carboxylic acid
ReductionNaBH₄ or LiAlH₄Primary Alcohol(Oxepan-4-yl)methanol
Wittig ReactionPh₃P=CH₂Alkene4-Vinyl-oxepane
Grignard Reaction1. CH₃MgBr; 2. H₃O⁺Secondary Alcohol1-(Oxepan-4-yl)ethanol

Table 2: Analytical Derivatization Strategies for this compound

StrategyAnalytical TechniqueCommon Reagent(s)Purpose
Charge-ReversalLC-MSGirard's Reagent TIncreases ionization efficiency by adding a permanent positive charge.
SilylationGC-MSBSTFA + TMCSIncreases volatility and thermal stability; reduces polarity.
N-Heterocyclic CarbeneLC-MSMTPTCProvides rapid, selective derivatization for high-sensitivity analysis.

Spectroscopic Elucidation and Conformational Analysis of Oxepane 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For Oxepane-4-carbaldehyde, both ¹H and ¹³C NMR spectroscopy are essential for assigning the protons and carbons within the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehyde proton (CHO), the methine proton at the 4-position (CH-CHO), and the methylene (B1212753) protons (CH₂) of the oxepane (B1206615) ring. The aldehyde proton typically appears in the downfield region of the spectrum, around 9-10 ppm. The protons on the carbon adjacent to the ether oxygen (positions 2 and 7) would be deshielded and are expected to resonate in the range of 3.4-4.5 ppm. libretexts.org The remaining methylene protons on the oxepane ring would appear at higher fields.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of 190-220 ppm. careerendeavour.com The carbon atoms adjacent to the ether oxygen (C2 and C7) would appear in the 50-80 ppm range. libretexts.org The remaining carbons of the oxepane ring would resonate at higher field strengths.

A hypothetical breakdown of the expected chemical shifts is presented in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde H 9.5 - 10.0 -
Aldehyde C - 190 - 205
H-4 2.5 - 3.0 45 - 55
C-4 - 45 - 55
H-2, H-7 3.5 - 4.0 65 - 75
C-2, C-7 - 65 - 75
H-3, H-5, H-6 1.5 - 2.5 25 - 40

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Advanced NMR Techniques for Carbon-Carbon and Carbon-Hydrogen Correlations

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR techniques are employed. These experiments provide information about the coupling between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the aldehyde proton and the H-4 proton, and between adjacent methylene protons in the oxepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). It is invaluable for assigning the proton signal to its corresponding carbon atom.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While experimentally challenging due to the low natural abundance of ¹³C, the INADEQUATE experiment provides direct carbon-carbon correlation information, offering definitive proof of the carbon skeleton of this compound.

Application of Chiral Derivatizing Agents in NMR

When this compound is synthesized in a chiral, non-racemic form, NMR spectroscopy can be used to determine its enantiomeric excess. nih.gov This is achieved by reacting the aldehyde with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers, unlike the original enantiomers, will have distinct NMR spectra. wikipedia.org

Common chiral derivatizing agents for aldehydes include chiral amines, which react to form diastereomeric imines. nih.govmdpi.com The signals of the resulting diastereomers, particularly the imine proton or other nearby protons, will be chemically shifted to different extents, allowing for their integration and the calculation of the enantiomeric ratio. mdpi.com The choice of CDA is crucial and should result in baseline-separated signals for accurate quantification. wikipedia.org

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. ehu.esresearchgate.net

For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the aldehyde and ether functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ for the carbonyl group of the saturated aldehyde. msu.edupressbooks.pub

C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the C-H bond of the aldehyde group, appearing around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub

C-O Stretch (Ether): A strong absorption band corresponding to the C-O-C stretching of the oxepane ring is expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹. libretexts.orgpressbooks.pub

C-H Stretch (Aliphatic): Absorption bands due to the C-H stretching of the methylene groups in the ring will be observed in the 2850-3000 cm⁻¹ region. specac.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aldehyde C=O Stretch 1720 - 1740 Strong
Aldehyde C-H Stretch 2810 - 2830 and 2710 - 2730 Weak to Medium
Ether C-O-C Stretch 1050 - 1150 Strong

X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise bond lengths, bond angles, and torsional angles of this compound, offering an unambiguous picture of its solid-state conformation.

The seven-membered oxepane ring is flexible and can adopt several low-energy conformations, such as the twist-chair and boat-chair forms. acs.orgcdnsciencepub.com An X-ray crystal structure would reveal which of these conformations is preferred in the crystalline state and how the aldehyde substituent is oriented (e.g., axial or equatorial). This information is crucial for understanding intermolecular interactions in the solid state and can provide insights into the molecule's conformational preferences, which may persist in solution. uconn.edu Although no specific crystal structure for this compound has been reported in the searched literature, studies on similar oxepane derivatives have utilized this technique for detailed conformational analysis. uconn.edunih.govresearchgate.netresearchgate.net

Mass Spectrometry in Conjunction with Derivatization for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. spectroscopyonline.com For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analysis.

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. The fragmentation pattern provides valuable structural information. For aldehydes, common fragmentation pathways include alpha-cleavage to form an acylium ion and McLafferty rearrangement. libretexts.org

To enhance the volatility and improve the chromatographic and mass spectrometric properties of aldehydes, derivatization is often employed. nih.govnih.gov Common derivatizing agents for aldehydes include hydroxylamine (B1172632) reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com The reaction of this compound with PFBHA would form a stable oxime derivative. This derivative can be readily analyzed by GC-MS, often with higher sensitivity, especially using negative chemical ionization (NCI) mode due to the electronegative fluorine atoms. nih.gov The formation of syn and anti isomers of the oxime can sometimes be observed, which may lead to the separation of two peaks in the chromatogram for a single analyte. researchgate.net

The use of derivatization not only aids in the detection and quantification of the aldehyde but also provides additional structural confirmation through the characteristic mass spectrum of the derivative. nih.govund.edu

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Investigations of Oxepane 4 Carbaldehyde

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to determining the electronic properties and thermodynamic stability of a molecule. researchgate.net These methods solve the Schrödinger equation, or approximations of it, to map out the energy landscape of the molecule and describe the distribution of its electrons. rsc.org For Oxepane-4-carbaldehyde, such studies would reveal the interplay between the flexible seven-membered oxepane (B1206615) ring and the reactive carbaldehyde group.

Density Functional Theory (DFT) is a widely used quantum mechanical method in drug design and molecular modeling due to its balance of accuracy and computational cost. longdom.orgnih.gov Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density to determine the ground-state energy and other molecular properties. nih.gov

For this compound, DFT calculations could be used to determine a variety of critical parameters. nih.gov These include optimizing the molecular geometry to find the most stable three-dimensional structure, calculating thermodynamic properties like enthalpy of formation, and determining electronic properties such as orbital energies (HOMO/LUMO), which are crucial for predicting chemical reactivity. nih.govfu-berlin.de

Table 1: Example of DFT-Calculated Properties for a Molecule like this compound (Note: This table is illustrative and contains hypothetical data to demonstrate the output of a typical DFT analysis.)

Property Calculated Value Units
Ground State Energy -423.567 Hartrees
Enthalpy of Formation -85.2 kcal/mol
HOMO Energy -6.78 eV
LUMO Energy -0.95 eV
HOMO-LUMO Gap 5.83 eV

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds and the associated energy changes. Seven-membered rings like oxepane are highly flexible and can exist in several low-energy conformations, such as boat and chair forms. acs.orgprinceton.edu The presence of substituents, like the carbaldehyde group at the 4-position, significantly influences the conformational preferences.

A computational conformational analysis of this compound would involve systematically exploring the potential energy surface to identify all stable conformers (energy minima). libretexts.org This process helps determine the most likely shape of the molecule under given conditions and the energy barriers between different conformations. The relative stability of these conformers is dictated by a combination of angle strain, torsional strain, and transannular interactions (steric hindrance across the ring). libretexts.orglibretexts.org

Table 2: Illustrative Relative Energies of this compound Conformers (Note: This table presents a hypothetical outcome of a conformational analysis.)

Conformer Description Relative Energy (kcal/mol) Population (%) at 298K
BC-1 Boat-Chair (aldehyde equatorial) 0.00 75.3
BC-2 Boat-Chair (aldehyde axial) 1.50 8.5
TC-1 Twist-Chair (aldehyde equatorial) 0.85 15.9

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can build a comprehensive picture of how a reaction proceeds, which is crucial for optimizing reaction conditions and predicting outcomes. smu.eduresearchgate.net

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure as bonds are broken and formed. researchgate.net Identifying the geometry and energy of the transition state is key to understanding a reaction's kinetics, as it determines the activation energy barrier. nih.govrsc.org

For a molecule like this compound, computational methods can be used to model reactions such as its oxidation, reduction, or participation in nucleophilic additions. Transition state analysis would involve locating the specific transition state structure for each potential reaction pathway. nih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then verify that the identified transition state correctly connects the reactants and products. researchgate.net

Reactions are typically run in a solvent, which can have a profound impact on both the thermodynamics (stability of reactants and products) and kinetics (rate of reaction). researchgate.netgmu.edu Computational models can account for these effects using either explicit models (including individual solvent molecules) or implicit models (representing the solvent as a continuous medium). rsc.org

For reactions involving this compound, the choice of solvent could influence reaction pathways. rsc.org For instance, a polar solvent might stabilize a charged intermediate or transition state, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. researchgate.net Computational analysis of solvent effects provides quantitative predictions of these changes, aiding in the selection of an optimal reaction medium. researchgate.net

Molecular Electrostatic Potential (MEP) and Charge Analysis

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. rsc.org It is mapped onto the electron density surface, using colors to indicate different potential values: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net

An MEP analysis of this compound would clearly identify the reactive sites. The oxygen atom of the carbaldehyde group would be an area of high negative potential (red), making it a prime target for electrophiles and a hydrogen bond acceptor. researchgate.net Conversely, the carbonyl carbon and the aldehyde hydrogen would be electron-deficient (blue), marking them as sites for nucleophilic attack. researchgate.net This analysis provides a powerful, intuitive guide to the molecule's chemical behavior. rsc.org

Charge analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, complement MEP by assigning partial atomic charges to each atom in the molecule. This quantitative data helps to rationalize the charge distribution predicted by the MEP map and provides deeper insight into the electronic structure. mdpi.com

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

A thorough review of scientific literature reveals a notable absence of specific Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses focused on this compound. While the oxepane scaffold is a known structural motif in various natural products and has been the subject of computational studies, these investigations have not specifically detailed the noncovalent interactions of the this compound derivative. google.com

Noncovalent interactions are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. The NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. The Reduced Density Gradient is a key component of this analysis, providing a measure of the deviation from a uniform electron distribution. Regions of low RDG typically correspond to noncovalent interactions.

Were such an analysis to be performed on this compound, it would provide valuable insights into its intramolecular and intermolecular interactions. For instance, it could reveal weak attractive or repulsive interactions between the aldehyde group and different parts of the oxepane ring, which would influence its conformational preferences. Furthermore, in a condensed phase or in the presence of other molecules, NCI and RDG analyses would elucidate the nature and strength of intermolecular hydrogen bonds involving the carbonyl oxygen, as well as van der Waals contacts.

Given the lack of specific published data, a representative data table from an NCI/RDG analysis of this compound cannot be provided at this time. Such a table would typically quantify the nature of the observed noncovalent interactions.

Representative Data from a Hypothetical NCI Analysis

Interaction TypeSign(λ₂)ρ (a.u.)Description
Van der WaalsNear zeroWeak, attractive interactions
Strong Hydrogen BondNegativeStrong, attractive interactions (e.g., with a donor molecule)
Steric RepulsionPositiveRepulsive interactions due to overlapping electron clouds

It is important to underscore that the above table is illustrative of the type of data generated from an NCI analysis and is not based on actual computational results for this compound. The advancement of computational chemistry may lead to such studies in the future, which would further enhance the understanding of the chemical properties and behavior of this compound.

Role of Oxepane 4 Carbaldehyde in Advanced Organic Synthesis

Q & A

Q. How can researchers design hypotheses to explore this compound’s novel applications in asymmetric catalysis?

  • Methodological Answer : Develop testable hypotheses (e.g., "Chiral oxepane derivatives enhance enantioselectivity in aldol reactions"). Validate via kinetic studies (ee% by chiral HPLC) and control experiments with achiral analogs. Literature gaps are identified through SciFinder keyword clustering (e.g., "oxepane catalysis") .

Data Presentation and Analysis

  • Example Table : Comparative Yields of this compound Syntheses

    MethodCatalystYield (%) ± SDPurity (HPLC)
    TEMPO/NaClO OxidationRuCl₃78 ± 2.199.2%
    Diol CyclizationH₂SO₄65 ± 3.597.8%
  • Key Considerations :

    • Use error bars and p-values to highlight significant differences .
    • Align analytical protocols with recommendations from and to ensure data credibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.